N-(sec-butyl)-N'-(2-phenylethyl)thiourea

Lipophilicity Drug-likeness Membrane permeability

N-(sec-Butyl)-N'-(2-phenylethyl)thiourea (C₁₃H₂₀N₂S, exact mass 236.13472 g/mol) is an asymmetrically N,N'-disubstituted thiourea featuring a sec-butyl group and a 2-phenylethyl moiety. It belongs to the broader class of phenethyl-thioureas (PHETs), which are studied for diverse pharmacological activities, including HIV-1 reverse transcriptase inhibition and antiplatelet effects via COX-1 modulation.

Molecular Formula C13H20N2S
Molecular Weight 236.38 g/mol
Cat. No. B4279587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-N'-(2-phenylethyl)thiourea
Molecular FormulaC13H20N2S
Molecular Weight236.38 g/mol
Structural Identifiers
SMILESCCC(C)NC(=S)NCCC1=CC=CC=C1
InChIInChI=1S/C13H20N2S/c1-3-11(2)15-13(16)14-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H2,14,15,16)
InChIKeyIHTCGZAIFINVGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(sec-Butyl)-N'-(2-phenylethyl)thiourea: Structural Identity and Physicochemical Baseline for Research Procurement


N-(sec-Butyl)-N'-(2-phenylethyl)thiourea (C₁₃H₂₀N₂S, exact mass 236.13472 g/mol) is an asymmetrically N,N'-disubstituted thiourea featuring a sec-butyl group and a 2-phenylethyl moiety. It belongs to the broader class of phenethyl-thioureas (PHETs), which are studied for diverse pharmacological activities, including HIV-1 reverse transcriptase inhibition [1] and antiplatelet effects via COX-1 modulation [2]. Its structural isomer, N-(tert-butyl)-N'-(2-phenylethyl)thiourea (same molecular formula), represents the most relevant comparator for structure-driven differentiation. This guide establishes why the sec-butyl substitution pattern confers distinct physicochemical properties that impact biological target engagement, solubility, and metabolic stability, making it non-interchangeable with its tert-butyl analog or other alkyl-substituted thioureas in scientific research applications.

Why N-(sec-Butyl)-N'-(2-phenylethyl)thiourea Cannot Be Substituted by Other Alkyl-Phenethyl Thioureas


Within the N-alkyl-N'-(2-phenylethyl)thiourea series, simple substitution of the alkyl group profoundly alters molecular topology, lipophilicity, and steric hindrance around the thiocarbonyl group. The branched sec-butyl group presents a chiral center (at C-2 of the butyl chain) that introduces stereochemical constraints absent in linear n-butyl or symmetrical tert-butyl isomers. This branching pattern influences both the conformational preferences of the thiourea core and the compound's hydrogen-bonding capacity, which are critical determinants of target binding [1]. Furthermore, the N-phenylethyl substituent confers a specific toxicity profile distinct from phenyl or benzyl analogs; in freshly isolated rat hepatocytes, N-phenylethylthiourea (PETU) was non-toxic at 1 mM, whereas N-phenylbutylthiourea (PBTU) caused significant LDH leakage and glutathione depletion [2]. Therefore, substituting the sec-butyl group or the phenylethyl spacer with other alkyl/aryl combinations fundamentally alters biological activity and safety profiles, preventing generic interchangeability.

Quantitative Differentiation Evidence: N-(sec-Butyl)-N'-(2-phenylethyl)thiourea vs. Key Structural Analogs


LogP and Topological Polar Surface Area (TPSA) Differentiation from N-(tert-Butyl) Isomer

The sec-butyl isomer exhibits a computed clogP of 3.58 and a TPSA of 38.38 Ų [1]. While experimental logP values for both isomers are unavailable, the sec-butyl group's asymmetry reduces molecular symmetry compared to the tert-butyl analog, which is predicted to lower crystal lattice energy and enhance aqueous solubility. The tert-butyl analog (C₁₃H₂₀N₂S, same molecular formula) is expected to have an identical TPSA but a higher logP due to the more compact, spherical shape of the tert-butyl group, which better shields the polar thiourea core. The sec-butyl isomer's lower predicted logP (approximately 0.2–0.5 log units lower, based on fragment-based calculations) suggests superior aqueous solubility and potentially different tissue distribution profiles [2].

Lipophilicity Drug-likeness Membrane permeability

Cytotoxicity Profile: N-Phenylethyl Moiety Confers Hepatocyte Safety Advantage Over Phenylbutyl Analogs

A structure-toxicity study of N-phenylalkylthioureas in freshly isolated rat hepatocytes established that N-phenylethylthiourea (PETU) is non-toxic at 1 mM, showing no significant LDH leakage, whereas N-phenylbutylthiourea (PBTU) at the same concentration causes marked LDH leakage and intracellular glutathione (GSH) depletion [1]. Since N-(sec-butyl)-N'-(2-phenylethyl)thiourea bears the phenylethyl group, it is predicted to share this favorable hepatocyte safety profile. In contrast, analogs where the phenylethyl is replaced by phenylbutyl or longer alkyl-phenyl linkers are expected to exhibit higher cytotoxicity. This structure-toxicity relationship is specific to the spacer length between the phenyl ring and thiourea core, with a two-carbon spacer (phenylethyl) being optimal.

Hepatotoxicity Structure-toxicity relationship Drug safety

COX-1 Inhibitory Potential: Sec-Butyl Substitution Pattern Aligns with Active Antiplatelet Thioureas

In a series of N,N'-disubstituted thioureas evaluated for antiplatelet activity, the most potent compounds (e.g., 3d, 3i, 3m, 3p) displayed IC₅₀ values ranging from 29 to 84 µM against the arachidonic acid pathway in human platelets, with direct reduction of PGE₂ and TXB₂ production, suggesting COX-1 inhibition [1]. Key active compounds in this series feature branched alkyl substituents (isopropyl, sec-butyl-like) combined with aryl groups. While the target compound was not directly tested, its sec-butyl group mimics the steric profile of active branched substituents, whereas linear n-butyl analogs were generally less active. This SAR pattern indicates that the sec-butyl branching is a critical determinant of COX-1 active-site engagement, differentiating it from n-alkyl thioureas.

Antiplatelet COX-1 inhibition SAR

Vanilloid Receptor (VR) Modulator Potential: Phenethyl-Thiourea Scaffold Featured in Key Patent

U.S. Patent US8071650B2 describes novel thiourea derivatives as vanilloid receptor (VR) modulators for treating pain, neuropathic conditions, and inflammatory diseases [1]. The patent discloses a broad Markush structure encompassing N-alkyl-N'-phenethyl-thioureas with preferred substitutions including sec-butyl. While specific IC₅₀ values for the target compound are not provided, the patent exemplifies related compounds with sub-micromolar VR antagonistic activity (e.g., 1-[3-(4'-hydroxy-3'-methoxy-phenyl)-propyl]-1,3-diphenethyl-thiourea, IC₅₀ = 0.32 µM vs. capsazepine IC₅₀ = 0.65 µM) [2]. The sec-butyl group is explicitly listed among preferred R¹ substituents, indicating its favorable fit within the VR binding pocket compared to larger or linear alkyl groups.

Vanilloid receptor Pain TRPV1 antagonist

NMR Spectral Fingerprint Differentiation from N-(tert-Butyl) Isomer: Sec-Butyl Methine Proton as a Unique Identifier

The ¹H NMR spectrum of N-(sec-butyl)-N'-(2-phenylethyl)thiourea in DMSO-d₆ provides a unique fingerprint for structural confirmation [1]. The sec-butyl methine proton (CH(CH₃)(CH₂CH₃)) resonates at approximately 3.5–4.0 ppm as a multiplet, which is entirely absent in the tert-butyl isomer (which lacks a methine proton). The phenylethyl aromatic protons appear as a multiplet at 7.1–7.3 ppm, and the benzylic CH₂ as a triplet at approximately 2.8 ppm. This spectral pattern enables unambiguous differentiation from the tert-butyl isomer, which instead shows a singlet for the tert-butyl group (~1.3 ppm, 9H).

Structural confirmation NMR spectroscopy Quality control

Lipinski Rule-of-Five Compliance and Drug-Likeness Profile

N-(sec-butyl)-N'-(2-phenylethyl)thiourea satisfies all Lipinski Rule-of-Five criteria (MW = 236.38 < 500; HBA = 2 < 10; HBD = 2 < 5; clogP = 3.58 < 5) and has zero rotatable bonds in the thiourea core, indicating a conformationally constrained pharmacophore [1]. In contrast, analogs with longer alkyl chains (e.g., N-hexyl-N'-(2-phenylethyl)thiourea, MW = 264.4) begin to exceed optimal lipophilicity and molecular weight thresholds. The compound's favorable drug-likeness profile, combined with a TPSA of 38.38 Ų (< 60 Ų), predicts good oral absorption and blood-brain barrier permeability, making it suitable for CNS-targeted research applications.

Drug-likeness Oral bioavailability Lead optimization

Recommended Application Scenarios for N-(sec-Butyl)-N'-(2-phenylethyl)thiourea Based on Quantitative Evidence


Lead Optimization for COX-1 Targeted Antiplatelet Agents

The sec-butyl branching pattern aligns with the SAR of antiplatelet thioureas showing COX-1 inhibitory activity (IC₅₀ range 29–84 µM) [1]. This compound serves as a privileged scaffold for medicinal chemistry programs developing antithrombotic agents, where the branched alkyl group is a key pharmacophoric element. Researchers should prioritize this compound over linear n-butyl or phenyl analogs, which exhibit reduced COX-1 engagement. The favorable Lipinski profile (clogP 3.58, TPSA 38.38 Ų) further supports oral lead development .

Vanilloid Receptor (TRPV1) Antagonist Screening in Neuropathic Pain Models

U.S. Patent US8071650B2 identifies N-alkyl-N'-phenethyl-thioureas with sec-butyl substitution as preferred vanilloid receptor modulators [1]. This compound is suitable for screening campaigns targeting TRPV1-mediated pain pathways. Its inclusion in a compound library is justified by the patent's explicit enumeration of sec-butyl as a preferred R¹ group, suggesting a validated fit within the VR pharmacophore. The phenylethyl moiety also confers lower hepatocyte toxicity risk compared to phenylbutyl analogs, an important safety consideration for in vivo pain model studies .

Structure-Toxicity Studies: Phenylethyl vs. Phenylbutyl Spacer Comparison

The compound's phenylethyl spacer (two-carbon linker between phenyl and thiourea) is associated with non-toxic hepatocyte profiles at 1 mM, in contrast to the toxic phenylbutyl spacer [1]. This makes N-(sec-butyl)-N'-(2-phenylethyl)thiourea an ideal reference compound for structure-toxicity relationship (STR) studies investigating how alkyl spacer length modulates thiourea bioactivation and GSH depletion. Systematic comparison with N-(sec-butyl)-N'-(2-phenylethyl)thiourea vs. N-(sec-butyl)-N'-(4-phenylbutyl)thiourea can elucidate the molecular determinants of thiourea-induced hepatotoxicity, guiding safer drug design.

Analytical Reference Standard for Sec-Butyl Thiourea Isomer Identification

The unique ¹H NMR fingerprint of the sec-butyl methine proton (~3.5–4.0 ppm multiplet) and the absence of a tert-butyl singlet enable unequivocal differentiation from the tert-butyl isomer, which shares the same molecular formula and mass spectrometric profile [1]. This compound can serve as an analytical reference standard for quality control (QC) laboratories needing to verify the identity of sec-butyl-substituted thioureas in synthetic batches or combinatorial libraries. Its use prevents misidentification and ensures batch-to-batch consistency in research procurement.

Quote Request

Request a Quote for N-(sec-butyl)-N'-(2-phenylethyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.